molecular formula C12Cl8O2 B3064510 Octachlorodibenzo-p-dioxin-13C12 CAS No. 114423-97-1

Octachlorodibenzo-p-dioxin-13C12

Cat. No.: B3064510
CAS No.: 114423-97-1
M. Wt: 471.7 g/mol
InChI Key: FOIBFBMSLDGNHL-WCGVKTIYSA-N
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Description

Octachlorodibenzo-p-dioxin-13C12: is a chlorinated organic compound belonging to the family of polychlorinated dibenzo-p-dioxins (PCDDs). It is a labeled compound where all carbon atoms are replaced with the isotope carbon-13. This compound is often used as a reference standard in analytical chemistry due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octachlorodibenzo-p-dioxin-13C12 typically involves the chlorination of dibenzo-p-dioxin under controlled conditions. The process includes:

    Chlorination Reaction: Dibenzo-p-dioxin is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Isotopic Labeling: The carbon-12 atoms in the dibenzo-p-dioxin are replaced with carbon-13 atoms through a series of isotopic exchange reactions.

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle chlorinated compounds and isotopic labeling. The process involves:

Chemical Reactions Analysis

Types of Reactions: Octachlorodibenzo-p-dioxin-13C12 is relatively unreactive due to the high degree of chlorination. it can undergo:

    Oxidation: In the presence of strong oxidizing agents.

    Reduction: Under specific conditions with reducing agents.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic reagents under controlled temperature and pressure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction could produce partially dechlorinated derivatives .

Scientific Research Applications

Chemistry:

  • Used as a reference standard in analytical methods such as HRGC and HRMS.
  • Helps in the study of the environmental fate and transport of dioxins.

Biology and Medicine:

  • Investigated for its toxicological effects and mechanisms of action.
  • Used in studies related to endocrine disruption and carcinogenicity.

Industry:

Mechanism of Action

Octachlorodibenzo-p-dioxin-13C12 exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound translocates to the nucleus, where it influences the expression of various genes involved in xenobiotic metabolism, immune response, and cell proliferation. This mechanism is similar to other dioxin-like compounds, although the specific pathways and molecular targets may vary .

Comparison with Similar Compounds

    2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Highly toxic and often used as a reference for dioxin toxicity.

    Hexachlorodibenzo-p-dioxin (HxCDD): Less chlorinated and less toxic compared to octachlorodibenzo-p-dioxin.

    Polychlorinated Dibenzofurans (PCDFs): Structurally related but differ in the number and position of chlorine atoms.

Uniqueness: Octachlorodibenzo-p-dioxin-13C12 is unique due to its complete isotopic labeling with carbon-13, making it highly valuable for analytical and research purposes. Its high degree of chlorination also makes it more stable and less reactive compared to less chlorinated dioxins .

Properties

IUPAC Name

1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12Cl8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIBFBMSLDGNHL-WCGVKTIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C]12=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O[13C]3=[13C](O2)[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Cl8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921369
Record name Octachlorodibenzo-p-dioxin-13C12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114423-97-1
Record name Dibenzo(b,e)(1,4)dioxin-13C12, octachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114423971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octachlorodibenzo-p-dioxin-13C12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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